Chiral Purity: 200-500x Activity Differential Between Ethambutol Enantiomers
The antimycobacterial activity of Ethambutol is profoundly dependent on its stereochemistry. The clinically used (S,S)-(+)-ethambutol enantiomer is significantly more potent than its (R,R)-(-) and (R,S)-meso stereoisomers. Specifically, the (S,S)-enantiomer is 200-500 times more active than the (R,R)-form and 12-16 times more active than the meso-form [1][2]. Crucially, all three isomers exhibit equivalent toxicity, primarily dose- and duration-dependent optic neuritis. Therefore, the use of the pure (S,S)-enantiomer maximizes the therapeutic index (risk/benefit ratio) by providing superior efficacy without a corresponding increase in adverse effects [2].
| Evidence Dimension | Antimycobacterial Potency (Activity Ratio) |
|---|---|
| Target Compound Data | (S,S)-(+)-Ethambutol (Active Pharmaceutical Ingredient) |
| Comparator Or Baseline | (R,R)-(-)-Ethambutol and (R,S)-meso-Ethambutol |
| Quantified Difference | (S,S)-enantiomer is 200-500x more active than (R,R)-form; 12-16x more active than meso-form [1][2] |
| Conditions | In vitro antimycobacterial assays |
Why This Matters
For procurement, verifying the enantiomeric purity of the Ethambutol Hydrochloride source is critical, as contamination with the less active isomers would drastically reduce potency and compromise the therapeutic risk/benefit ratio.
- [1] R.S. Vardanyan, V.J. Hruby. (2006). Synthesis of Essential Drugs. In: 7.2.1.1.3 Ethambutol. Elsevier. View Source
- [2] Chiralpedia. (2022). Ethambutol. Retrieved from https://chiralpedia.com/blog/ethambutol/. View Source
